molecular formula C14H19N5O B2711479 1-methyl-3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazin-2(1H)-one CAS No. 2034513-36-3

1-methyl-3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazin-2(1H)-one

Cat. No. B2711479
CAS RN: 2034513-36-3
M. Wt: 273.34
InChI Key: WROMVOVHZOAUAJ-UHFFFAOYSA-N
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Description

1-methyl-3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazin-2(1H)-one, also known as MP-10, is a synthetic compound that has been researched for its potential use as a drug for various medical conditions.

Scientific Research Applications

Synthesis and Characterization

The compound's structure allows for the creation of diverse derivatives through synthetic methodologies. For example, Kalaria et al. (2014) demonstrated the synthesis of novel fused pyran derivatives using a one-pot three-component cyclocondensation reaction, showcasing the potential for generating compounds with antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia, & Raval, 2014). Similarly, Gubaidullin et al. (2014) explored the tautomerism of aza heterocycles, highlighting the structural versatility and stability of related compounds (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Biological Screening

The compound and its derivatives have been evaluated for biological activity. Lan et al. (1999) investigated pyrazole derivatives as cannabinoid receptor antagonists, contributing to our understanding of cannabinoid receptor interactions and potential therapeutic applications (Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999). This research underscores the potential of these compounds in the development of new pharmacological tools.

Aurora Kinase Inhibition

Compounds derived from the core structure have been evaluated for their potential as aurora kinase inhibitors, highlighting their relevance in cancer therapy research. A study by ロバート ヘンリー,ジェームズ (2006) presented an aurora kinase inhibitor that may prove useful in treating cancer, demonstrating the compound's applicability in oncological research (ロバート ヘンリー,ジェームズ, 2006).

Molecular Interaction Studies

Research on molecular interactions, such as the study by Shim et al. (2002), provides insights into how derivatives of this compound bind to cannabinoid receptors, offering a foundation for designing receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

properties

IUPAC Name

1-methyl-3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-17-10-6-15-13(14(17)20)19-8-3-11(4-9-19)12-5-7-18(2)16-12/h5-7,10-11H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROMVOVHZOAUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(CC2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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